molecular formula C29H52O B1496120 24-Ethylepicoprostanol

24-Ethylepicoprostanol

Cat. No.: B1496120
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-RFCGSYLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 24-Ethylepicoprostanol is a complex organic molecule It belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 24-Ethylepicoprostanol typically involves multiple steps, including cyclization and functional group modifications. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying biochemical pathways.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrenes and polycyclic aromatic hydrocarbons. Examples are:

  • (3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one
  • (3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C29H52O

Molecular Weight

416.7 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21+,22-,23-,24+,25?,26+,27+,28+,29-/m1/s1

InChI Key

LGJMUZUPVCAVPU-RFCGSYLUSA-N

Isomeric SMILES

CC[C@@H](CC[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

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